N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide
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Overview
Description
N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide is a synthetic organic compound belonging to the class of leucine derivatives This compound is characterized by its complex structure, which includes a bromophenyl group, a formylpentyl group, and a leucinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide typically involves multiple steps, starting with the protection of the amino group of L-leucine. The bromophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the formylpentyl group via an aldol condensation reaction. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the phenyl derivative.
Substitution: The major products depend on the nucleophile used, such as methoxy or cyano derivatives.
Scientific Research Applications
N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting cathepsin K.
Medicine: Explored for its potential therapeutic effects in diseases involving cathepsin K, such as osteoporosis.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of cathepsin K, a protease enzyme involved in the degradation of collagen in bones . By binding to the active site of cathepsin K, it prevents the enzyme from breaking down collagen, thereby potentially reducing bone resorption and loss.
Comparison with Similar Compounds
Similar Compounds
- N2-[(Benzyloxy)carbonyl]-N1-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide
- N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide
Uniqueness
N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. Its ability to inhibit cathepsin K sets it apart from other leucine derivatives, making it a valuable compound for research in bone-related diseases.
Properties
Molecular Formula |
C20H29BrN2O4 |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
(4-bromophenyl)methyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C20H29BrN2O4/c1-4-5-6-17(12-24)22-19(25)18(11-14(2)3)23-20(26)27-13-15-7-9-16(21)10-8-15/h7-10,12,14,17-18H,4-6,11,13H2,1-3H3,(H,22,25)(H,23,26)/t17-,18-/m0/s1 |
InChI Key |
UEDKSAKLZBMNMA-ROUUACIJSA-N |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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